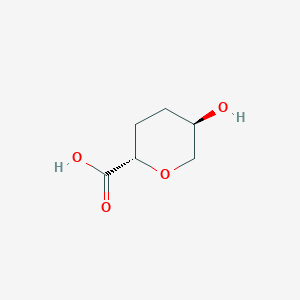
(2S,5R)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a tetrahydropyran ring, a hydroxyl group, and a carboxylic acid group, making it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5R)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as tetrahydropyran derivatives.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized catalytic processes to enhance yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (2S,5R)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid can undergo oxidation reactions to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the hydroxyl or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, often involving catalysts or specific solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry: (2S,5R)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: In biological research, this compound serves as a building block for the synthesis of bioactive molecules and as a reference standard in analytical studies.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the manufacture of various chemical products.
Mechanism of Action
The mechanism of action of (2S,5R)-5-Hydroxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, often through hydrogen bonding and electrostatic interactions. The hydroxyl and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
(2S,5R)-5-Hydroxy-2-piperidinecarboxylic acid: Shares similar structural features but with a piperidine ring instead of a tetrahydropyran ring.
5-Hydroxy-2(5H)-furanone: Another hydroxylated cyclic compound with different ring structure and reactivity.
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2S,5R)-5-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O4/c7-4-1-2-5(6(8)9)10-3-4/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
FHKBUSTUTXQFLS-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@@H]1O)C(=O)O |
Canonical SMILES |
C1CC(OCC1O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



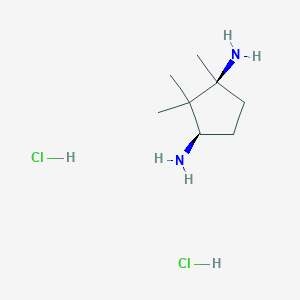
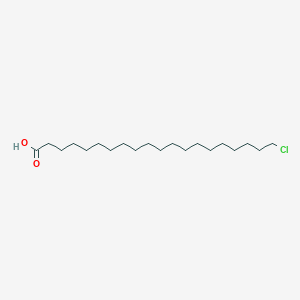
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-amine](/img/structure/B13328067.png)

![6-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide](/img/structure/B13328078.png)
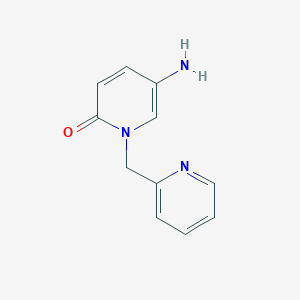
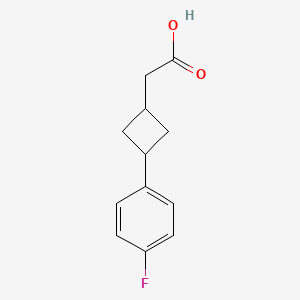
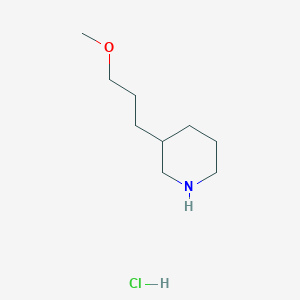
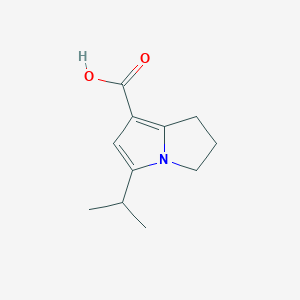
![3-Azabicyclo[3.3.1]nonane-3-carbonyl chloride](/img/structure/B13328129.png)
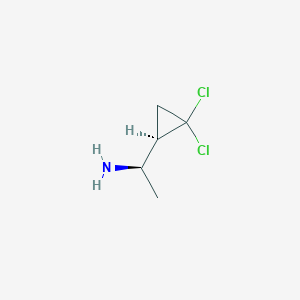
![5-[(Azetidin-3-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13328133.png)
![(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)(3-bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)methanone](/img/structure/B13328135.png)
